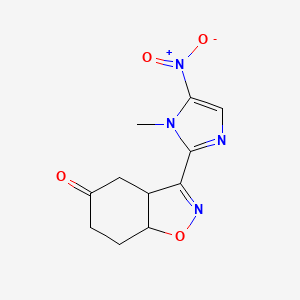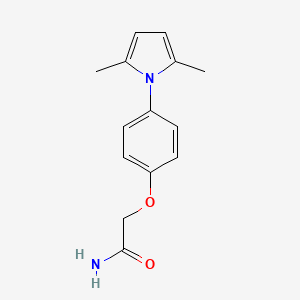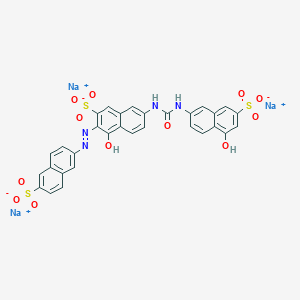
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt is a complex organic compound known for its vibrant color properties. It is widely used in the dye and pigment industry due to its ability to form stable and intense colors. The compound is characterized by its sulfonic acid groups, which enhance its solubility in water, and its azo groups, which are responsible for its color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt typically involves multiple steps, including diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a naphthalenesulfonic acid derivative. The reaction conditions often require acidic or basic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters helps in achieving efficient production. The final product is usually purified through crystallization or filtration techniques to remove any impurities.
化学反応の分析
Types of Reactions
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can result in the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted naphthalenes and amine derivatives, which can be further utilized in different applications.
科学的研究の応用
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and inks.
作用機序
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups are responsible for the color properties, while the sulfonic acid groups enhance solubility and stability. The molecular targets and pathways involved include interactions with various substrates in dyeing processes and potential binding with biological molecules in medical applications.
類似化合物との比較
Similar Compounds
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt
- 2-Naphthalenesulfonic acid, 4-hydroxy-3-((4-(4-nitrophenyl)azo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt
Uniqueness
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-(1-naphthalenylazo)-7-sulfo-1-naphthalenyl)azo)-, sodium salt is unique due to its specific substitution pattern, which imparts distinct color properties and solubility characteristics. The presence of both amino and hydroxy groups in the naphthalene ring enhances its reactivity and versatility in various applications.
特性
CAS番号 |
75627-22-4 |
|---|---|
分子式 |
C30H19N5Na2O7S2 |
分子量 |
671.6 g/mol |
IUPAC名 |
disodium;7-amino-4-hydroxy-3-[[4-(naphthalen-1-yldiazenyl)-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C30H21N5O7S2.2Na/c31-19-8-10-22-18(14-19)15-28(44(40,41)42)29(30(22)36)35-34-27-13-12-26(23-11-9-20(16-24(23)27)43(37,38)39)33-32-25-7-3-5-17-4-1-2-6-21(17)25;;/h1-16,36H,31H2,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
InChIキー |
OJDQVFORWUEMCR-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C(C=C6C=C(C=CC6=C5O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


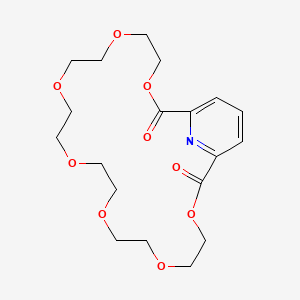
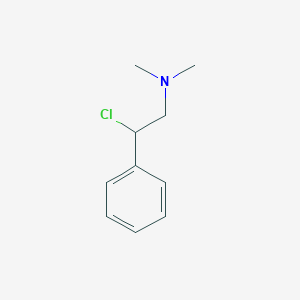
![Diethyl acetamido[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B12809155.png)

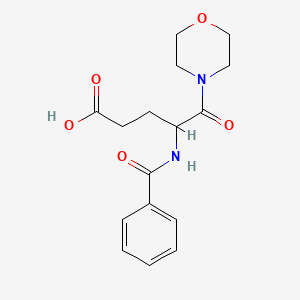

![2-[2-(2-Sulfosulfanylethylamino)ethyl]pyridine](/img/structure/B12809184.png)
![4-Methoxy-1,2,3,10-tetrahydrocyclopenta[c][1,10]phenanthrolin-11-one](/img/structure/B12809192.png)


